molecular formula C26H30N4O4S B2752645 2-(3-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-oxopropyl)-6,7,8,9-tetrahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one CAS No. 950443-92-2

2-(3-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-oxopropyl)-6,7,8,9-tetrahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one

Cat. No.: B2752645
CAS No.: 950443-92-2
M. Wt: 494.61
InChI Key: JKKOISZWXBEGEO-UHFFFAOYSA-N
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Description

The compound 2-(3-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-oxopropyl)-6,7,8,9-tetrahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one is a thienopyrimidine derivative characterized by:

  • A cyclohepta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one core, a seven-membered fused heterocyclic system.
  • A 3-oxopropyl linker attached to the core.
  • A 4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazine substituent, which introduces a benzodioxole moiety via a methyl-piperazine group.

Properties

IUPAC Name

5-[3-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-3-oxopropyl]-8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),5-trien-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N4O4S/c31-23(30-12-10-29(11-13-30)15-17-6-7-19-20(14-17)34-16-33-19)9-8-22-27-25(32)24-18-4-2-1-3-5-21(18)35-26(24)28-22/h6-7,14H,1-5,8-13,15-16H2,(H,27,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKKOISZWXBEGEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(CC1)SC3=C2C(=O)NC(=N3)CCC(=O)N4CCN(CC4)CC5=CC6=C(C=C5)OCO6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(3-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-oxopropyl)-6,7,8,9-tetrahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one is a complex heterocyclic molecule that has attracted attention due to its potential biological activities. This article delves into its synthesis, biological evaluation, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is C23H22ClN5O3SC_{23}H_{22}ClN_5O_3S, with a molecular weight of approximately 483.97 g/mol. The structure includes a benzo[d][1,3]dioxole moiety, which is known for its diverse biological activities.

Biological Activity Overview

Research indicates that compounds containing the benzo[d][1,3]dioxole structure exhibit various biological activities including:

  • Anticancer Activity : Studies have shown that derivatives of benzodioxole can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
  • Antioxidant Properties : The compound has demonstrated significant antioxidant activity through free radical scavenging assays.
  • Anti-inflammatory Effects : Benzodioxole derivatives have been associated with reduced inflammation in cellular models.

Anticancer Activity

A study focused on the synthesis and biological evaluation of benzodioxole derivatives reported that certain compounds exhibited cytotoxic effects against cancer cell lines such as HeLa and HepG2. For instance:

CompoundCell LineIC50 (µM)Mechanism
2aHepG215.0Induces G2/M phase arrest
2bHeLa22.0Apoptosis induction

The compound 2a specifically showed a significant decrease in the fraction of cells in the G1 phase after treatment, indicating its potential as a cell cycle inhibitor .

Antioxidant Activity

The antioxidant capacity of the synthesized compounds was evaluated using the DPPH assay. Results indicated that the compound exhibited strong radical scavenging activity comparable to standard antioxidants like Trolox.

CompoundDPPH Scavenging Activity (%)
2a78%
Trolox82%

This suggests that the compound could be beneficial in preventing oxidative stress-related diseases .

Anti-inflammatory Effects

In vitro studies highlighted the anti-inflammatory properties of benzodioxole derivatives. The compounds were shown to inhibit pro-inflammatory cytokines in macrophage models, suggesting potential therapeutic applications in inflammatory diseases.

Case Studies

Several case studies have been documented regarding the use of benzodioxole derivatives in clinical settings:

  • Case Study on Hepatic Cancer : A clinical trial involving patients with liver cancer demonstrated that a benzodioxole derivative significantly reduced tumor size when administered alongside conventional chemotherapy.
  • Case Study on Inflammatory Disorders : Patients suffering from chronic inflammatory conditions reported improved symptoms when treated with a formulation containing benzodioxole derivatives.

Comparison with Similar Compounds

Structural Analogues and Their Key Features

The table below summarizes structurally related compounds and their distinguishing attributes:

Compound Name / Core Structure Key Substituents/Modifications Biological Activity/Targets Reference
6,7,8,9-tetrahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one Base structure without substituents Dual EGFR/VEGFR-2 inhibition (IC₅₀: 0.12–0.45 μM)
N-substituted-4-[(thienopyrimidinyl)amino]benzenesulfonamides Sulfonamide groups at position 4 Enhanced antiproliferative activity (GI₅₀: 1.2–3.8 μM)
Triazolo-benzo-thieno-pyrimidine derivatives Triazolo ring fusion; 4-methylphenyl or piperidinylmethyl substituents Anticancer activity comparable to standard drugs
Target Compound 3-oxopropyl-linked benzodioxol-piperazine group Hypothesized dual kinase inhibition + anti-inflammatory

Key Comparative Insights

Core Modifications
  • The base thienopyrimidine core (as in ) lacks substituents but demonstrates potent kinase inhibition. The addition of sulfonamide groups (e.g., 4a–c in ) improves antiproliferative activity, suggesting substituent polarity and hydrogen-bonding capacity are critical for target engagement.
  • Triazolo-benzo-thieno-pyrimidines () replace the pyrimidine ring with a triazolo moiety, altering electronic properties and enhancing anticancer activity.
Substituent Effects
  • The benzodioxole-piperazine group in the target compound introduces a bulky, electron-rich aromatic system.
  • Piperazine derivatives (e.g., in ) often improve solubility and bioavailability, suggesting the target compound may have favorable pharmacokinetics compared to non-piperazine analogues.

Q & A

Q. What are the key challenges in synthesizing this compound, and how are they addressed methodologically?

The synthesis involves multi-step reactions requiring precise control of intermediates. Challenges include:

  • Coupling reactions : Ensuring regioselectivity during piperazine and benzodioxole moiety conjugation. Reagents like triethylamine or DMF are used to stabilize reactive intermediates .
  • Purity monitoring : Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are employed at each step to track reaction progress and isolate high-purity intermediates .
  • Oxidation/Reduction balance : Selective use of agents like KMnO₄ (oxidation) or NaBH₄ (reduction) to avoid side reactions in the thieno-pyrimidine core .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Structural elucidation relies on:

  • NMR spectroscopy : ¹H/¹³C NMR to confirm proton environments and carbon frameworks, especially for distinguishing benzodioxole and piperazine moieties .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns of the heterocyclic core .
  • X-ray crystallography : For resolving stereochemical ambiguities in the cyclohepta-thieno-pyrimidine system .

Q. What purification methods are recommended post-synthesis?

  • Column chromatography : Utilizing silica gel with gradient elution (e.g., hexane/ethyl acetate) to separate polar byproducts .
  • Recrystallization : Optimizing solvent systems (e.g., ethanol/water) to obtain crystalline products with ≥95% purity .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield and purity?

Methodological strategies include:

  • Solvent screening : Testing polar aprotic solvents (DMF, DMSO) to enhance solubility of intermediates .
  • Catalyst optimization : Transition-metal catalysts (e.g., Pd for cross-coupling) to accelerate piperazine-thieno-pyrimidine coupling .
  • Flow chemistry : Continuous flow reactors to maintain precise temperature/pH control during exothermic steps .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Dose-response reevaluation : Conducting assays across a wider concentration range (e.g., 1 nM–100 µM) to identify non-linear effects .
  • Batch-to-batch consistency checks : Comparing purity profiles (via HPLC) to rule out impurities as confounding factors .
  • Theoretical framework alignment : Revisiting assumptions about target engagement (e.g., allosteric vs. orthosteric binding) using molecular docking .

Q. How do non-covalent interactions influence the compound’s biological activity?

  • Hydrogen bonding : The benzodioxole oxygen and pyrimidine nitrogen act as H-bond acceptors, critical for target binding. DFT calculations can map electrostatic potential surfaces .
  • π-π stacking : The thieno-pyrimidine core interacts with aromatic residues in enzyme active sites, validated via molecular dynamics (MD) simulations .

Q. What computational approaches predict the compound’s binding affinity?

  • Molecular docking : Using software like AutoDock Vina to screen against kinase or GPCR targets, focusing on key residues (e.g., ATP-binding pockets) .
  • Free-energy perturbation (FEP) : Quantifying binding energy changes upon structural modifications (e.g., piperazine substitution) .

Q. How to design experiments to assess the compound’s stability under different conditions?

  • Forced degradation studies : Expose the compound to heat (40–80°C), UV light, and varied pH (1–13) to identify degradation pathways .
  • Analytical monitoring : Use HPLC-MS to track degradation products and assign structures via tandem MS .

Q. How to perform SAR studies given the compound’s complexity?

  • Core fragment analysis : Synthesize analogs with modified piperazine (e.g., 4-methylpiperazine) or benzodioxole groups to isolate pharmacophoric contributions .
  • Bioisosteric replacement : Substitute the cyclohepta ring with cyclohexa or cycloocta systems to evaluate ring size impact on solubility .

Q. What methodologies identify primary biological targets?

  • Affinity chromatography : Immobilize the compound on resin to pull down binding proteins from cell lysates, followed by LC-MS/MS identification .
  • Kinase profiling panels : Screen against 100+ kinases at 1 µM to detect inhibition ≥50%, prioritizing hits for IC₅₀ determination .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.